molecular formula C7H6Br2FN B1413319 2,4-Dibromo-6-fluorobenzylamine CAS No. 1806350-06-0

2,4-Dibromo-6-fluorobenzylamine

Cat. No.: B1413319
CAS No.: 1806350-06-0
M. Wt: 282.94 g/mol
InChI Key: YEZSMJPBOFEURS-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Aromatic Amines in Chemical Synthesis

Aromatic amines, in general, are fundamental building blocks in organic synthesis, participating in a wide range of chemical transformations. chemicalbook.com The introduction of halogen substituents onto the aromatic ring modifies the electronic properties and reactivity of the amine, opening up new synthetic pathways. These halogen atoms can act as directing groups in electrophilic aromatic substitution reactions or as reactive handles for cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. chemicalbook.com The synthesis of halogenated aromatic amines can be achieved through various methods, including the direct halogenation of an aromatic amine or the reduction of a halogenated nitroaromatic compound. chemicalbook.comgoogle.com Another common route involves the catalytic hydrogenation of halogenated benzonitriles. google.comgoogle.com

Strategic Importance of Fluorine and Bromine Substituents in Molecular Design

The incorporation of fluorine and bromine atoms into organic molecules is a widely employed strategy in medicinal chemistry to fine-tune the properties of drug candidates. google.com

Bromine , being larger and more polarizable than fluorine, can introduce significant steric effects that influence a molecule's conformation and its interaction with a receptor's binding site. google.com This can lead to enhanced selectivity and potency. Bromine atoms can also participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic center, which is increasingly recognized as a crucial interaction for ligand-protein binding. chemicalbook.com

The combination of both fluorine and bromine on the same aromatic scaffold, as seen in 2,4-Dibromo-6-fluorobenzylamine, offers a powerful tool for chemists to modulate multiple molecular properties simultaneously, creating a unique chemical entity for further elaboration.

Research Landscape and Specific Focus on this compound

The research landscape for halogenated benzylamines is extensive, with many compounds being explored as intermediates for high-value products. For instance, various fluorobenzylamines like 2-fluorobenzylamine (B1294385) and 4-fluorobenzylamine (B26447) are used in the synthesis of compounds with anticonvulsant activity and as building blocks for 18F-labeled radiotracers for positron emission tomography (PET). chemicalbook.comsigmaaldrich.com Similarly, brominated benzylamines such as 4-bromo-2-fluorobenzylamine (B54543) are valuable precursors for neuroactive agents and potential anticancer therapies. sigmaaldrich.com

While specific, in-depth research on this compound is not widely available in public literature, its structure suggests significant potential as a synthetic intermediate. Its synthesis would likely follow established routes for related compounds, such as the reduction of the corresponding benzonitrile (B105546), 2,4-dibromo-6-fluorobenzonitrile. This precursor itself can be derived from multi-step synthesis starting from more basic materials. The presence of three halogen atoms offers multiple points for subsequent chemical modification, allowing for the generation of a diverse library of complex molecules. The steric and electronic environment created by the ortho-fluorine and ortho-bromine substituents relative to the aminomethyl group makes this compound a unique and potentially valuable building block for exploring new chemical space in drug discovery and materials science.

Physicochemical Properties

PropertyThis compound (Predicted)2,4-dibromo-6-fluoroaniline (B133207)
Molecular Formula C₇H₆Br₂FNC₆H₄Br₂FN
Molecular Weight 282.94 g/mol 268.92 g/mol
Appearance Likely a solid or liquid-
XLogP3 (Predicted) 32.7
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Monoisotopic Mass 280.88448 Da266.86945 Da

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dibromo-6-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZSMJPBOFEURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 2,4 Dibromo 6 Fluorobenzylamine

Reactions at the Primary Amine Functional Group

The primary amine group of 2,4-Dibromo-6-fluorobenzylamine is a key site for various chemical modifications, including acylation, alkylation, sulfonylation, and condensation reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, it can be alkylated with alkyl halides, although overalkylation can be a challenge. youtube.com Sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule for various applications.

Acylation: Reaction with an acylating agent (e.g., acetyl chloride) in the presence of a base.

Alkylation: Reaction with an alkylating agent (e.g., an alkyl halide), which can sometimes lead to mixtures of primary, secondary, and tertiary amines. rsc.orgbyjus.com

Sulfonylation: Reaction with a sulfonylating agent (e.g., p-toluenesulfonyl chloride) in the presence of a base.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(2,4-dibromo-6-fluorobenzyl)acetamide
AlkylationMethyl iodideN-methyl-2,4-dibromo-6-fluorobenzylamine
Sulfonylationp-Toluenesulfonyl chlorideN-(2,4-dibromo-6-fluorobenzyl)-4-methylbenzenesulfonamide

Table 1: Representative Acylation, Alkylation, and Sulfonylation Reactions

Condensation Reactions for Schiff Base and Imine Formation

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases or imines. nih.govwikipedia.orgyoutube.comwikipedia.orgnih.govresearchgate.netresearchgate.netmasterorganicchemistry.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netmasterorganicchemistry.com These imine derivatives are valuable intermediates in organic synthesis and can be used in the preparation of other fine chemicals. nih.gov

The general reaction involves heating the benzylamine (B48309) with an aldehyde or ketone, often with azeotropic removal of water or in the presence of a dehydrating agent to drive the equilibrium towards the product. wikipedia.org

Carbonyl CompoundProduct Type
BenzaldehydeN-(2,4-dibromo-6-fluorobenzylidene)aniline
AcetoneN-(1-(2,4-dibromo-6-fluorophenyl)ethylidene)amine

Table 2: Examples of Schiff Base/Imine Formation

Diazotization and Subsequent Transformations

The primary aromatic amine of a related aniline (B41778) can be converted to a diazonium salt, which is a versatile intermediate for a wide range of substitution reactions. byjus.comlibretexts.orgorganic-chemistry.org While benzylamines themselves form unstable diazonium salts that readily decompose, the analogous aromatic amines (anilines) can undergo diazotization followed by Sandmeyer or related reactions. byjus.comlibretexts.orglibretexts.org

For instance, if we consider the analogous 2,4-dibromo-6-fluoroaniline (B133207), treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) would yield the corresponding diazonium salt. byjus.comorganic-chemistry.org This salt can then be subjected to various transformations:

Sandmeyer Reaction: Treatment with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) introduces a chloro, bromo, or cyano group, respectively, in place of the diazonium group. libretexts.orgwikipedia.orglscollege.ac.inorganic-chemistry.orgyoutube.com

Schiemann Reaction: Heating the diazonium fluoroborate salt can introduce a fluorine atom.

Hydroxylation: Reaction with water at elevated temperatures introduces a hydroxyl group.

These reactions provide a powerful method for introducing a variety of functional groups onto the aromatic ring that might be difficult to achieve through direct substitution. organic-chemistry.org

Reactivity of the Halogen Substituents

The bromine and fluorine atoms on the aromatic ring of this compound can also participate in various chemical reactions, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings that are substituted with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org In this compound, the fluorine atom, being highly electronegative, along with the bromine atoms, activates the ring towards nucleophilic attack. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a halide ion. masterorganicchemistry.comlibretexts.org

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-determining step is usually the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comresearchgate.net Therefore, the fluorine atom in this compound would be the most likely site for nucleophilic attack. However, the presence of other substituents and the reaction conditions can influence the regioselectivity. SNAr reactions provide a metal-free method for the synthesis of substituted aromatic compounds. researchgate.netnih.gov

NucleophilePotential Product
Sodium methoxide (B1231860) (NaOMe)2,4-Dibromo-6-methoxybenzylamine
Ammonia (B1221849) (NH3)2,4-Dibromo-6-aminobenzylamine
Sodium thiophenoxide (NaSPh)2,4-Dibromo-6-(phenylthio)benzylamine

Table 3: Potential SNAr Reactions

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald–Hartwig Amination)

The bromine atoms in this compound are excellent leaving groups for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. nih.govnih.govwikipedia.orgorganic-chemistry.org This allows for the formation of a new carbon-carbon bond, introducing various aryl or alkyl groups at the position of the bromine atom. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov Given the two bromine atoms, selective mono- or di-coupling can potentially be achieved by controlling the reaction conditions. nih.gov

Buchwald–Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgnih.govorganic-chemistry.orgyoutube.com This method could be used to introduce a secondary or tertiary amine at the position of one of the bromine atoms. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction. wikipedia.orgyoutube.com

Reaction TypeCoupling PartnerCatalyst/Ligand SystemPotential Product
Suzuki CouplingPhenylboronic acidPd(PPh3)4 / Base2-Bromo-6-fluoro-4-phenylbenzylamine
Buchwald–Hartwig AminationAnilinePd(dba)2 / BINAP / BaseN-(2-bromo-6-fluoro-4-(phenylamino)benzyl)amine

Table 4: Representative Cross-Coupling Reactions

Bromine-Lithium Exchange and Related Organometallic Reactions

The bromine-lithium exchange is a powerful method for converting aryl bromides into highly reactive organolithium species, which can then be trapped with various electrophiles. princeton.edu In the case of this compound, the presence of two bromine atoms at positions 2 and 4 raises the question of regioselectivity. The outcome of the exchange is influenced by several factors, including the choice of organolithium reagent (typically n-butyllithium or tert-butyllithium), reaction temperature, and the electronic and steric environment of the bromine atoms. princeton.edunih.gov

The aminomethyl group (-CH₂NH₂) contains an acidic proton that will react with the organolithium reagent. Therefore, at least two equivalents of the reagent are necessary: one to deprotonate the amine and a second to perform the halogen exchange. nih.gov The resulting lithium amide can influence the regioselectivity of the subsequent bromine-lithium exchange through chelation.

Several factors dictate which bromine atom is preferentially exchanged:

Ortho-directing effect: The lithium amide formed in situ can coordinate the organolithium reagent, directing the exchange to the ortho position (C-2). This chelation-controlled pathway often favors lithiation at the position closest to the directing group. nih.gov

Electronic effects: The electron-withdrawing fluorine atom at C-6 acidifies the adjacent ortho-proton (at C-5) and can influence the lability of the bromine atoms. Halogen-lithium exchange rates generally follow the trend I > Br > Cl > F, meaning the bromine atoms will react selectively over the fluorine. princeton.edu

Steric hindrance: The fluorine atom and the aminomethyl group at positions 6 and 1, respectively, create a sterically hindered environment around the C-2 bromine. This "buttressing effect" could potentially hinder the approach of the organolithium reagent, favoring exchange at the less sterically encumbered C-4 position. researchgate.net

The precise outcome often depends on a subtle balance of these competing effects and can be tuned by modifying reaction conditions. For instance, using a combination of reagents like i-PrMgCl and n-BuLi can sometimes offer higher selectivity under non-cryogenic conditions. nih.gov

FactorInfluence on Bromine-Lithium ExchangeFavored Position for Lithiation
Chelation by Lithium AmideDirects organolithium reagent to the proximal bromine atom.C-2
Steric Hindrance (Buttressing Effect)The F and CH₂NH₂ groups may block access to the C-2 bromine. researchgate.netC-4
Kinetic vs. Thermodynamic ControlLower temperatures often favor the kinetically faster exchange, while higher temperatures can lead to equilibration to the more stable organolithium species.Varies with conditions

Intramolecular Cyclization and Heterocycle Synthesis

The aryllithium intermediates generated from the bromine-lithium exchange are potent nucleophiles. When a suitable electrophilic site is present within the same molecule, intramolecular cyclization can occur, providing a direct route to various heterocyclic systems.

Formation of Nitrogen-Containing Heterocyclic Systems

The benzylamine moiety in this compound is a key component for synthesizing nitrogen-containing heterocycles. Following selective bromine-lithium exchange, the resulting organolithium species can be used to construct fused ring systems.

One potential pathway involves the lithiation at the C-2 position, followed by an intramolecular reaction. For example, if the amine nitrogen is first protected with a suitable group (e.g., Boc) that also incorporates an electrophilic center, cyclization can be induced. A more direct approach involves the reaction of the C-2 lithiated species with an external electrophile that subsequently enables a cyclization reaction.

Drawing parallels from the synthesis of heterocycles from other halogenated precursors, one can envision several possibilities. For instance, methods used to construct isoindolinones and benzolactams from 2-bromobenzoic acids involve an initial coupling followed by a radical or metal-catalyzed cyclization. researchgate.net A similar strategy could be applied here, where the organolithium intermediate is reacted with a synthon that sets the stage for a subsequent ring-closing step to form nitrogen heterocycles. The synthesis of various heterocyclic compounds often starts from halogenated precursors like 4,5-dihalogenobenzene-1,2-diamines, which undergo condensation reactions to form the desired rings. nih.gov

Initial ReactionPotential Subsequent StepResulting Heterocyclic System
Selective lithiation at C-2Intramolecular reaction with a side chain on the nitrogen atomFused Dihydroisoindoles
Selective lithiation at C-4Reaction with a difunctional electrophile (e.g., a dihaloalkane)Annulated Piperidines or Azepanes
Reaction of the amine with an electrophile, then lithiationIntramolecular nucleophilic attack by the aryllithiumBenzolactams

Application in Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

While direct participation of this compound in cycloaddition reactions is not typical, it can be chemically modified into a suitable precursor for such transformations. Cycloaddition reactions, such as the Diels-Alder ([4+2] cycloaddition), are powerful C-C bond-forming reactions used to construct six-membered rings. youtube.com These reactions require a conjugated diene and a dienophile.

To employ this compound in a [4+2] cycloaddition, it would first need to be converted into either a diene or a dienophile.

Conversion to a Dienophile: The benzylamine could be oxidized to the corresponding imine. This imine could potentially act as a dienophile in a hetero-Diels-Alder reaction, reacting with a suitable diene to form a tetrahydropyridine (B1245486) derivative.

Conversion to a Diene: More extensive modification would be required to transform the benzene (B151609) ring into a diene suitable for a Diels-Alder reaction. This is generally less straightforward but can be achieved through reactions like the Birch reduction, although the substitution pattern on the ring would heavily influence the feasibility and outcome.

Alternatively, 1,3-dipolar cycloadditions represent another class of reactions for heterocycle synthesis. researchgate.net For example, the benzylamine could be converted to a benzyl (B1604629) azide (B81097). This azide could then react with an alkyne (a dipolarophile) in a [3+2] cycloaddition to form a triazole ring.

These applications remain speculative without direct experimental validation but illustrate the potential versatility of this compound as a starting material for more complex heterocyclic targets through cycloaddition strategies.

Cycloaddition TypeRequired Modification of SubstratePotential Product
Hetero-Diels-Alder [4+2]Oxidation of benzylamine to an imine (dienophile)Tetrahydropyridine derivatives
1,3-Dipolar Cycloaddition [3+2]Conversion of benzylamine to benzyl azide (1,3-dipole)Triazole derivatives

Comprehensive Spectroscopic and Structural Characterization of 2,4 Dibromo 6 Fluorobenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the precise chemical environment of atomic nuclei within a molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, the connectivity and spatial relationships of the atoms in 2,4-Dibromo-6-fluorobenzylamine can be meticulously mapped.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of substituted benzylamines, the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons each exhibit characteristic chemical shifts and coupling patterns.

For the parent compound, 2-fluorobenzylamine (B1294385), the aromatic protons appear in the range of δ 6.88-7.44 ppm, while the benzylic methylene protons (CH₂) and the amine protons (NH₂) are observed at approximately δ 3.88 ppm and δ 1.51 ppm, respectively, in a deuterated chloroform (B151607) (CDCl₃) solvent. chemicalbook.com Similarly, for 4-fluorobenzylamine (B26447), the aromatic protons are also found in a comparable region. chemicalbook.com

In this compound, the introduction of two bromine atoms significantly influences the electron distribution in the aromatic ring, leading to predictable changes in the chemical shifts of the remaining aromatic protons. The electron-withdrawing nature of the bromine and fluorine atoms would be expected to shift the signals of the aromatic protons downfield. The two remaining aromatic protons would appear as distinct signals, likely doublets, due to coupling with each other. The benzylic CH₂ and amine NH₂ protons would also be present, with their chemical shifts potentially influenced by the altered electronic environment of the phenyl ring.

A related compound, 2,6-dibromo-4-fluoroaniline (B1582199), shows its aromatic protons as a single peak, which is a consequence of the molecule's symmetry. chemicalbook.com This highlights the sensitivity of ¹H NMR to the specific substitution pattern on the aromatic ring.

Table 1: Representative ¹H NMR Data for Related Benzylamine (B48309) Derivatives

CompoundSolventAromatic Protons (ppm)CH₂ Protons (ppm)NH₂ Protons (ppm)
2-Fluorobenzylamine chemicalbook.comCDCl₃6.88 - 7.44 (m)3.88 (s)1.51 (s)
4-Fluorobenzylamine chemicalbook.com-MultipletSingletSinglet

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. In conjunction with multiplicity editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the number of attached protons for each carbon can be determined, distinguishing between CH₃, CH₂, CH, and quaternary carbons.

For the precursor, 2,4-dibromo-1-fluorobenzene, the ¹³C NMR spectrum shows distinct signals for each of the six aromatic carbons, with their chemical shifts influenced by the attached halogens. chemicalbook.com The carbon atom attached to the fluorine atom (C-F) typically exhibits a large one-bond C-F coupling constant. The carbons bonded to bromine (C-Br) are also shifted to characteristic frequencies.

In this compound, the ¹³C NMR spectrum would be expected to show signals for the six aromatic carbons and one aliphatic carbon of the benzylic methylene group. The chemical shifts of the aromatic carbons would be influenced by the two bromine atoms, the fluorine atom, and the aminomethyl group. The benzylic carbon (CH₂) would appear in the aliphatic region of the spectrum. Multiplicity-edited sequences would confirm the presence of two CH groups and four quaternary carbons in the aromatic region, along with one CH₂ group.

Table 2: Representative ¹³C NMR Data for a Related Precursor

CompoundAromatic Carbons (ppm)
1,4-Dibromobenzene chemicalbook.comSignals corresponding to C-Br and C-H
2,4-Dibromo-1-fluorobenzene chemicalbook.comSignals corresponding to C-F, C-Br, and C-H

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to specifically probe the environment of fluorine atoms within a molecule. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic surroundings, making it an excellent tool for characterizing fluorinated compounds.

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom in a highly substituted, electron-deficient aromatic system. Furthermore, this fluorine signal would likely exhibit coupling to the adjacent aromatic protons (if any) and potentially long-range coupling to the benzylic protons, providing additional structural information. While direct experimental data for the target molecule is not available, the analysis of related fluorinated aromatic compounds provides a basis for predicting the expected spectral features. spectrabase.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms in a molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the different protons in this compound. For instance, it would definitively show the correlation between the two aromatic protons, confirming their adjacent positions.

HSQC: An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons and the benzylic methylene carbon.

Although specific 2D NMR data for this compound were not found, the application of these techniques would be a standard and essential step in the complete structural confirmation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. It is an excellent method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups.

N-H Vibrations: The amine (NH₂) group would give rise to symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. A scissoring vibration is also expected around 1600 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (CH₂) group would be observed just below 3000 cm⁻¹.

C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N and C-F Vibrations: The C-N stretching vibration of the benzylamine moiety would likely be found in the 1000-1250 cm⁻¹ range. The C-F stretching vibration is expected to produce a strong absorption band in a similar region.

C-Br Vibrations: The C-Br stretching vibrations occur at lower frequencies, typically in the 500-700 cm⁻¹ range.

Experimental FT-IR data for related molecules like 2-fluorobenzylamine and various bromo- and chloro-substituted anilines and benzenes support these expected ranges for the characteristic vibrational modes. nih.govnih.govchemicalbook.com For instance, studies on halogen-substituted anilines have utilized FT-IR and FT-Raman spectroscopy, often in conjunction with density functional theory (DFT) calculations, to assign the observed vibrational bands. nih.govnih.gov

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500
Amine (NH₂)N-H Scissor~1600
Aromatic C-HC-H Stretch>3000
Aliphatic CH₂C-H Stretch<3000
Aromatic RingC=C Stretch1450 - 1600
BenzylamineC-N Stretch1000 - 1250
FluoroaromaticC-F Stretch1000 - 1250
BromoaromaticC-Br Stretch500 - 700

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a compound. By scattering monochromatic light and analyzing the inelastic scattering, a vibrational spectrum is obtained that is unique to the molecule's structure. This "fingerprint" allows for the identification of functional groups and the elucidation of molecular structure.

For a molecule like this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to the vibrations of the substituted benzene (B151609) ring, the C-Br bonds, the C-F bond, and the aminomethyl group. For instance, aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while the C-C stretching vibrations of the benzene ring would produce a series of bands between 1400 and 1600 cm⁻¹. The C-Br and C-F stretching vibrations would be found at lower wavenumbers, typically below 1200 cm⁻¹.

To illustrate, the Raman spectral data for the isomeric compound 4-Bromo-2-fluorobenzylamine (B54543) hydrochloride is available and provides insight into the types of vibrations that can be observed. nih.gov

Interactive Data Table: Representative Raman Peaks for a Halogenated Benzylamine

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch~3050
CH₂ Symmetric/Asymmetric Stretch~2850-2950
C=C Aromatic Ring Stretch~1600, ~1570, ~1480, ~1440
CH₂ Scissoring~1460
C-N Stretch~1280
In-plane C-H Bending~1150-1250
C-F Stretch~1230
Ring Breathing Mode~1030
C-Br Stretch~670

Note: This data is representative and the exact peak positions for this compound may vary.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be seen for the molecular ion and any bromine-containing fragments, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound would likely proceed through the loss of the amino group or cleavage of the benzyl (B1604629) C-C bond. A prominent peak would be expected at m/z corresponding to the dibromo-fluorotropylium ion, which is a common fragmentation pathway for benzylamines.

Interactive Data Table: Predicted Mass-to-Charge Ratios for 2,4-dibromo-6-fluoroaniline (B133207) Adducts uni.lu

Adductm/z
[M+H]⁺267.87673
[M+Na]⁺289.85867
[M-H]⁻265.86217
[M+NH₄]⁺284.90327
[M+K]⁺305.83261

Note: This data is for 2,4-dibromo-6-fluoroaniline and is intended for illustrative purposes.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm, arising from π→π* transitions of the benzene ring. The substitution pattern on the ring will influence the position and intensity of these bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are fluorescent, those that are can be characterized by their excitation and emission spectra. The fluorescence properties are highly sensitive to the molecular structure and environment.

For illustrative purposes, a study on a blue light-emitting organic phosphor, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline , demonstrates the type of data obtained from photoluminescence studies. This compound showed a strong excitation at 373 nm with an emission centered at 422 nm, in the blue region of the spectrum. ijlaindia.org

Interactive Data Table: Representative Electronic Spectroscopy Data for an Aromatic Compound

TechniqueWavelength (nm)Observation
UV-Vis Absorption~250-280π→π* transitions of the substituted benzene ring
Fluorescence Excitation~370Wavelength of maximum absorption leading to fluorescence
Fluorescence Emission~420Wavelength of maximum emitted light (fluorescence)

Note: This data is hypothetical for this compound and based on typical values for similar aromatic compounds.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing

While a crystal structure for this compound is not available, the crystallographic data for 2,6-dibromo-4-fluoroaniline provides an excellent example of the detailed information that can be obtained from such an analysis. researchgate.net

Interactive Data Table: Crystallographic Data for 2,6-dibromo-4-fluoroaniline researchgate.net

ParameterValue
Chemical FormulaC₆H₄Br₂FN
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.0332(5)
b (Å)4.34070(10)
c (Å)21.9732(5)
α (°)90
β (°)109.6910(10)
γ (°)90
Volume (ų)1529.61(7)
Z8
Temperature (K)200
R-factor (%)2.56

Note: This data is for 2,6-dibromo-4-fluoroaniline and serves to illustrate the output of a single crystal X-ray diffraction experiment.

Elemental Analysis (CHN) for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and stoichiometry of the synthesized compound.

For this compound, with the molecular formula C₇H₆Br₂FN, the theoretical elemental composition can be calculated as follows.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01784.0729.52
HydrogenH1.0166.062.13
BromineBr79.902159.8056.10
FluorineF19.00119.006.67
NitrogenN14.01114.014.92
Total 284.94 100.00

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 6 Fluorobenzylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can be used to determine the electronic structure and energetics of 2,4-dibromo-6-fluorobenzylamine. By solving approximations of the Schrödinger equation, one can obtain valuable information about the molecule's stability, reactivity, and spectroscopic characteristics.

Property Calculated Value (Illustrative for a related phenol (B47542) compound)
HOMO Energy-8.544 eV
LUMO Energy0.430 eV
Absorption Maximum (λmax)325.35 nm
Oscillator Strength (f)0.4911

This table is illustrative and based on data for a structurally related compound to demonstrate the type of information that can be obtained from quantum chemical calculations.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov It is particularly effective for predicting the properties of biological systems. nih.gov For this compound, DFT can be used to perform molecular geometry optimization, determining the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for predicting a wide range of spectroscopic properties. nih.gov

DFT calculations can accurately predict vibrational frequencies (infrared spectra), electronic absorption spectra (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov Hybrid functionals within DFT are often the best performers for these predictions. nih.gov For example, a DFT study on 2,6-dibromo-4-nitroaniline (B165464), a molecule with some structural similarities to the subject compound, utilized the M06-2X functional with a 6-311++G** basis set to investigate intermolecular interactions. nih.gov The optimized structure of this compound, as determined by DFT, could be compared with experimental data if available, to validate the computational model. researchgate.net Furthermore, the calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum mechanical methods are highly accurate, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a less computationally intensive alternative for exploring the conformational space of molecules like this compound. nih.gov These methods treat molecules as a collection of atoms held together by classical force fields, which describe the potential energy of the system as a function of its atomic coordinates.

MD simulations, in particular, can track the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and the different conformations it can adopt. nih.gov This is crucial for understanding how the molecule might interact with biological targets, as its shape can significantly influence its activity. By analyzing the simulation trajectories, one can identify the most populated conformational states and the energy barriers between them. nih.gov While MD simulations are limited by the accuracy of the force fields used, they provide valuable insights into the dynamic behavior of molecules that are complementary to the static picture provided by quantum chemical calculations. nih.gov

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the "how" and "why" of chemical reactions. For this compound, in silico modeling can be used to elucidate potential reaction mechanisms and identify the high-energy transition states that govern the reaction rates. DFT is a widely used method for such investigations, as it can accurately calculate the energies of reactants, products, and transition states. nih.gov

By mapping out the potential energy surface of a reaction, chemists can identify the lowest energy pathway and gain a detailed understanding of the bond-breaking and bond-forming processes. This information is invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes. While no specific reaction mechanisms for this compound have been reported in the provided search results, the general principles of computational reaction modeling are well-established and could be readily applied to this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net For a compound like this compound, QSAR could be employed to predict its potential biological activities based on the activities of structurally similar molecules.

QSAR Model Parameter Value (for a related 6-fluoroquinoline (B108479) model) nih.gov
Internal Squared Correlation Coefficient (R²)0.921
Adjusted Squared Correlation Coefficient (R²adj)0.878
Leave-one-out Cross-validation Coefficient (Q²cv)0.801
Predictive Squared Correlation Coefficient (R²pred)0.901

This table presents statistical parameters for a QSAR model of a related compound class to demonstrate the robustness of such models.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The way a molecule interacts with its neighbors or with a biological target is governed by a complex interplay of non-covalent intermolecular forces. For this compound, several types of interactions are possible, including hydrogen bonding, halogen bonding, and π-stacking. Computational methods can be used to analyze and quantify these interactions.

The presence of the amine group allows for hydrogen bonding, where the hydrogen atoms can act as donors and the nitrogen atom can act as an acceptor. The bromine and fluorine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. The aromatic ring can engage in π-stacking interactions with other aromatic systems. nih.gov DFT calculations can be used to determine the binding energies of these interactions. For example, a theoretical study on 2,6-dibromo-4-nitroaniline showed binding energies for different interactions ranging from -1.66 to -9.77 kcal/mol. nih.gov Symmetry-adapted perturbation theory (SAPT) can further decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of the bonding. nih.gov For instance, in the case of Br···Br halogen bonds, dispersion was found to be the main stabilizing force. nih.gov The interplay of these interactions is crucial for the crystal packing of the molecule and its recognition by biological receptors. rsc.org

Advanced Applications of 2,4 Dibromo 6 Fluorobenzylamine As a Key Building Block in Specialized Synthesis

Strategic Intermediate in Pharmaceutical and Agrochemical Development

2,4-Dibromo-6-fluorobenzylamine serves as a crucial starting material or intermediate in the synthesis of complex molecules with potential applications in both the pharmaceutical and agrochemical industries. The presence of two bromine atoms offers multiple points for further chemical modification through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final product.

In pharmaceutical research, this compound is a precursor for synthesizing novel therapeutic agents. The dibromo functionality allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space to optimize biological activity. For instance, it can be used in the construction of heterocyclic scaffolds, which are common cores in many drug molecules. The fluorine atom is a well-established bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved pharmacokinetic properties.

Similarly, in the agrochemical sector, this compound is utilized to create new pesticides and herbicides. The incorporation of this building block can lead to active ingredients with enhanced efficacy, selectivity, and environmental profiles. The bromine atoms can be replaced to introduce toxophoric groups or moieties that improve translocation within the plant.

Precursor for Radiolabeled Compounds and Imaging Agents (e.g., Positron Emission Tomography Tracers)

The development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) is a critical area of modern medicine. This compound is an attractive precursor for the synthesis of PET tracers due to its fluorine atom. The radioisotope Fluorine-18 (¹⁸F) is a widely used positron emitter for PET due to its favorable decay properties and relatively short half-life. nih.gov

The synthesis of ¹⁸F-labeled PET tracers often involves a late-stage radiofluorination step. The 2,4-dibromo-6-fluoro-substituted aromatic ring provides a stable scaffold onto which the ¹⁸F can be incorporated, typically by replacing one of the bromine atoms or another leaving group introduced in its place. These radiolabeled molecules can then be used to visualize and quantify physiological and pathological processes in the body, aiding in the diagnosis and monitoring of diseases such as cancer and neurological disorders. For example, fluorinated phenylalanine derivatives have been synthesized as promising radiopharmaceutical agents for molecular imaging. beilstein-journals.org

Component in the Synthesis of Functional Organic Materials and Polymers

The unique combination of functional groups in this compound makes it a valuable monomer or building block for the synthesis of functional organic materials and polymers. The bromine atoms can participate in various polymerization reactions, such as Suzuki or Stille coupling, to form conjugated polymers. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The presence of the fluorine atom can influence the polymer's properties by modifying its electronic energy levels, solubility, and morphology. Furthermore, the benzylamine (B48309) group can be used to introduce other functionalities or to control the self-assembly and packing of the polymer chains. Research has been conducted on the synthesis and polymerization of brominated benzoxazine (B1645224) monomers to create polymers with enhanced thermal stability and flame retardancy. researchgate.net

Design and Synthesis of Ligands for Coordination Chemistry and Catalysis

In the field of coordination chemistry, ligands play a central role in determining the properties and reactivity of metal complexes. This compound can be elaborated into a variety of ligands for metal catalysts. The amine group can act as a coordinating site, and the aromatic ring can be further functionalized to create multidentate ligands with specific steric and electronic properties.

The bromine atoms provide handles for introducing other donor groups through cross-coupling reactions, leading to the formation of chelating ligands. The fluorine atom can be used to fine-tune the electron-donating or -withdrawing nature of the ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complex. These tailored ligands can be employed in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of N-heterocyclic carbenes (NHCs) as a significant class of ligands has applications in coordination chemistry and catalysis. uni-wuerzburg.de A method for preparing p-fluorobenzylamine using a nano nickel catalyst has also been reported. google.com

Role in Supramolecular Chemistry for Self-Assembly and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex, self-assembling systems. This compound and its derivatives can act as building blocks in the construction of supramolecular architectures. The aromatic ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds.

These non-covalent interactions can drive the self-assembly of molecules into well-defined structures, such as sheets, tubes, or cages. Furthermore, the compound can be incorporated into larger host molecules, such as calixarenes or pillararenes, to create receptors for specific guest molecules. nih.govnih.govaalto.fi The binding of guest molecules within these hosts is governed by a combination of factors, including size, shape, and electronic complementarity. nih.govrsc.orgbohrium.com Such host-guest systems have potential applications in areas like sensing, drug delivery, and molecular recognition.

Development of Novel Chemical Probes and Enzyme Inhibitors

Chemical probes are small molecules used to study and manipulate biological systems, while enzyme inhibitors are crucial tools in drug discovery and chemical biology. The structural features of this compound make it a suitable scaffold for the design of novel chemical probes and enzyme inhibitors.

The dibromo- and fluoro-substituted phenyl ring can be used as a core structure to which various pharmacophores and reactive groups can be attached. By systematically modifying the substituents on the aromatic ring and the benzylamine nitrogen, libraries of compounds can be generated and screened for their ability to interact with specific biological targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and metabolic stability, while the bromine atoms provide sites for further diversification. This approach has led to the identification of potent and selective inhibitors for various enzymes, which can serve as valuable research tools or starting points for drug development. nih.gov For instance, altering enzyme activity is a primary target for drug design, with a significant percentage of current drugs functioning as enzyme inhibitors. scirp.org

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms for 2,4-Dibromo-6-fluorobenzylamine

The synthesis of this compound, while not extensively documented in dedicated literature, can be inferred from established methodologies for related halogenated benzylamines. A plausible and commonly employed synthetic route would likely commence with a commercially available starting material, such as 2,4-dibromo-6-fluoroaniline (B133207).

A general and illustrative synthetic approach could involve the following key transformations:

Diazotization and Cyanation (Sandmeyer Reaction): The amino group of 2,4-dibromo-6-fluoroaniline could be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. Subsequent treatment with a cyanide source, such as copper(I) cyanide, would yield the corresponding benzonitrile (B105546) derivative, 2,4-dibromo-6-fluorobenzonitrile.

Reduction of the Nitrile: The crucial step to form the benzylamine (B48309) is the reduction of the nitrile group. This can be achieved through various reducing agents. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common industrial method. google.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can be employed. nih.gov

An alternative pathway could involve the direct bromination of a fluorobenzylamine precursor, though this often presents challenges with regioselectivity, leading to a mixture of isomers that are difficult to separate.

The reactivity of this compound is dictated by the interplay of its functional groups: the primary amine, the fluorine atom, and the two bromine atoms on the aromatic ring.

Amine Group Reactivity: The primary amine group is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. These reactions allow for the straightforward introduction of diverse functionalities, making it a versatile intermediate for more complex molecular architectures.

Aromatic Ring Reactivity: The bromine atoms on the aromatic ring are susceptible to substitution reactions, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This opens up avenues for the construction of biaryl systems and other extended conjugated structures. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution, is generally less reactive under these conditions.

Unaddressed Challenges and Emerging Opportunities in Halogenated Benzylamine Chemistry

The synthesis and application of halogenated benzylamines, including this compound, are not without their hurdles. A primary challenge lies in achieving regioselective halogenation, especially in polysubstituted systems. researchgate.netrsc.org The synthesis of specific isomers often requires multi-step sequences with careful control of reaction conditions, which can be inefficient and costly.

Despite these challenges, the field is ripe with opportunities. The unique electronic properties conferred by multiple halogen substituents can be exploited to fine-tune the physicochemical and biological properties of molecules. For instance, the introduction of fluorine can enhance metabolic stability and binding affinity to biological targets. researchgate.net The presence of bromine atoms provides handles for further synthetic diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery and materials science applications.

Interdisciplinary Research Avenues for this compound

The structural motifs present in this compound suggest its potential utility across various scientific disciplines:

Medicinal Chemistry: Halogenated compounds are prevalent in pharmaceuticals. researchgate.net The dibromo-fluoro substitution pattern could be a key pharmacophore for modulating the activity of bioactive molecules. Its derivatives could be investigated as potential kinase inhibitors, anticancer agents, or central nervous system-active compounds. The ability of similar compounds to cross the blood-brain barrier suggests potential applications in neuropharmacology.

Materials Science: The presence of heavy bromine atoms can influence the photophysical properties of organic molecules, potentially leading to applications in organic light-emitting diodes (OLEDs) or as components of novel functional polymers. The ability to undergo cross-coupling reactions makes it a valuable building block for the synthesis of conjugated materials with tailored electronic properties.

Agrochemicals: Halogenated aromatic compounds are also a cornerstone of the agrochemical industry. Derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides.

Anticipated Future Impact on Chemical Science and Technology

The future of halogenated benzylamine chemistry, and specifically the role of compounds like this compound, is intrinsically linked to advancements in synthetic methodology and a deeper understanding of structure-property relationships.

The development of more efficient and sustainable synthetic routes, potentially utilizing flow chemistry or biocatalysis, will be crucial for making these compounds more accessible for research and industrial applications. researchgate.net As our ability to precisely control the synthesis of complex halogenated molecules improves, we can expect to see the emergence of novel pharmaceuticals, advanced materials, and agrochemicals with enhanced efficacy and reduced environmental impact. chromatographyonline.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-fluorobenzylamine in academic research?

  • Methodological Answer : A common approach involves sequential halogenation of a fluorobenzylamine precursor. For example, bromination of 6-fluorobenzylamine using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can achieve the desired 2,4-dibromo substitution pattern. Alternatively, direct amination of pre-halogenated aromatic intermediates (e.g., 2,4-dibromo-6-fluorobenzyl bromide) via nucleophilic substitution with ammonia or protected amines may be employed. Reaction optimization should consider solvent polarity, temperature, and steric/electronic effects of substituents to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm substitution patterns and purity. 13C^{13}\text{C} NMR aids in identifying carbon environments.
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight and detects halogen isotopic patterns.
  • X-ray Crystallography : Using programs like SHELXL , single-crystal analysis resolves 3D structure and bond angles, critical for confirming regioselectivity.
  • Elemental Analysis : Quantifies C, H, N, and halogen content to verify stoichiometry .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr or HF).
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 0–6°C to prevent degradation.
  • Waste Disposal : Halogenated waste must be segregated and treated via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:
  • Electronic Effects : The fluorine atom at the 6-position acts as a meta-director, while existing bromine substituents may alter electron density.
  • Catalytic Systems : Lewis acids like FeBr3_3 can enhance electrophilic substitution at specific positions.
  • Temperature Control : Lower temperatures (0–25°C) may favor kinetic over thermodynamic products.
    Monitor intermediates via TLC or in situ IR spectroscopy to adjust reaction parameters dynamically .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. LC-MS) for halogenated benzylamine derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-bromo-2-fluorobenzylamine hydrochloride ).
  • Isotopic Pattern Analysis : LC-MS isotopic clusters (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) confirm halogen presence.
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign connectivity.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison with empirical data .

Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Molecular Orbital Analysis : HOMO/LUMO energies (via DFT) assess nucleophilic/electrophilic sites.
  • Transition State Modeling : Identify activation barriers for Suzuki-Miyaura or Ullmann couplings using halogen substituents as leaving groups.
  • Docking Studies : Screen potential interactions with catalytic systems (e.g., Pd(PPh3_3)4_4) to optimize reaction yields.
    Leverage databases like PubChem for reference geometries and electronic properties .

Q. How to design experiments to study the thermal stability of this compound under different conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under N2_2/O2_2 atmospheres.
  • DSC (Differential Scanning Calorimetry) : Identify exothermic/endothermic events (e.g., melting, degradation).
  • GC-MS Headspace Analysis : Detect volatile decomposition products (e.g., Br2_2, fluorinated aromatics).
  • Accelerated Aging Studies : Store samples at elevated temperatures (40–60°C) and monitor stability via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.